2-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide, also known as MTEB, is a synthetic compound that has gained attention for its potential use in scientific research. MTEB belongs to the class of benzamide derivatives and has been shown to have promising effects in various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Arylpiperazine Derivatives as High-Affinity 5-HT1A Serotonin Ligands
Research by Glennon et al. (1988) explored arylpiperazine derivatives, including compounds with similar structures to 2-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide, as potential high-affinity ligands for 5-HT1A serotonin receptors. These compounds, particularly those with a phthalimido or benzamido group, displayed a high affinity for 5-HT1A sites, indicating potential applications in the development of agents targeting these receptors (Glennon et al., 1988).
Dopamine and Serotonin Receptor Affinity
Perrone et al. (1995) synthesized similar o-methoxyphenylpiperazines with a benzamide moiety and assessed their affinity for dopamine and serotonin receptor subtypes. Several derivatives showed good affinity for both D-2 and 5-HT1A receptors, suggesting potential applications in neuroscience, particularly in the study and treatment of conditions involving these receptors (Perrone et al., 1995).
Antidepressant Potential
A study by Orus et al. (2002) investigated benzothiophene derivatives with piperazine substituents for their potential as dual antidepressant drugs. They found that certain compounds, including those structurally related to 2-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide, demonstrated good values for both 5-HT1A receptor affinity and serotonin reuptake inhibition, indicating their potential use in antidepressant medication development (Orus et al., 2002).
Potential Neuroleptics of the Orthopramide Series
Valenta et al. (1990) explored the synthesis of heterocyclic 5-amino-2-methoxybenzamides, related to the queried compound, as potential neuroleptics. Their study focused on the synthesis and the evaluation of inhibitory effects on apomorphine-induced behavior in rats, contributing to the understanding of the neuroleptic potential of such compounds (Valenta et al., 1990).
Wirkmechanismus
Target of Action
The primary target of 2-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide is the Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase that plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .
Mode of Action
This compound acts as a potent and selective inhibitor of ALK . It binds to the ATP-binding site of ALK, thereby inhibiting the autophosphorylation of ALK, downstream signaling pathways, and the growth of ALK-dependent cancer cells .
Biochemical Pathways
The inhibition of ALK by 2-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide affects several downstream signaling pathways, including the JAK/STAT, PI3K/AKT, and RAS/MEK/ERK pathways . These pathways are involved in cell cycle regulation, survival, and proliferation .
Result of Action
The molecular effect of this compound is the inhibition of ALK activity, which leads to the suppression of the downstream signaling pathways and the growth of ALK-dependent cancer cells . On a cellular level, this results in the inhibition of cell proliferation and the induction of apoptosis in cancer cells .
Eigenschaften
IUPAC Name |
2-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-21-8-10-22(11-9-21)17(15-7-12-25-14-15)13-20-19(23)16-5-3-4-6-18(16)24-2/h3-7,12,14,17H,8-11,13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMAVGPJNDWOMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2OC)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.